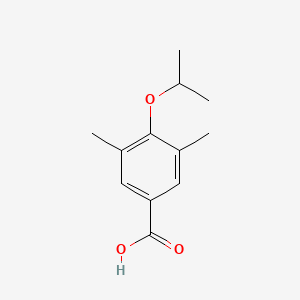

3,5-Dimethyl-4-isopropoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPYDBPPEXKIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethyl 4 Isopropoxybenzoic Acid and Analogous Structures

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netairitilibrary.com For 3,5-Dimethyl-4-isopropoxybenzoic acid, the primary disconnections are at the ether linkage and the carboxylic acid group. This leads to the identification of 3,5-Dimethyl-4-hydroxybenzoic acid and its derivatives as crucial intermediates.

Synthesis of 3,5-Dimethyl-4-hydroxybenzoic Acid and its Derivatives

A key precursor in the synthesis of the target molecule is 3,5-Dimethyl-4-hydroxybenzoic acid. This intermediate can be synthesized from more readily available starting materials such as 2,6-dimethylphenol (B121312) or 2,4,6-trimethylphenol.

One potential route involves the selective oxidation of 2,4,6-trimethylphenol. researchgate.netresearchgate.net This method can yield 3,5-dimethyl-4-hydroxybenzaldehyde, which can then be further oxidized to the corresponding carboxylic acid. researchgate.net

Alternatively, 3,5-dimethylphenol (B42653) can be prepared from 3,5-dimethylcyclohex-2-en-1-one through a bromination and subsequent aromatization sequence. prepchem.com The resulting 3,5-dimethylphenol can then undergo regioselective carboxylation to introduce the carboxylic acid group at the para position, although this can be a challenging transformation to control. A more common approach is the acylation of xylenes (B1142099) to produce 3,5-dimethylphenyl alkyl ketones, which can then be converted to the phenol (B47542) through a Baeyer-Villiger oxidation and subsequent hydrolysis. google.com

Strategies for Introduction of the Isopropoxy Moiety

The introduction of the isopropoxy group is a critical step in the synthesis. This is typically achieved through an etherification reaction of the hydroxyl group of a precursor like 3,5-Dimethyl-4-hydroxybenzoic acid or its ester derivative.

The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, an isopropyl halide like 2-bromopropane (B125204). To avoid potential side reactions such as elimination, this reaction is often performed on the methyl ester of the benzoic acid, followed by hydrolysis of the ester.

Another approach is the Mitsunobu reaction, which allows for the conversion of a primary or secondary alcohol to an ether. nih.gov In this case, the phenolic hydroxyl group of a suitable precursor could react with isopropanol (B130326) in the presence of a phosphine (B1218219) reagent and an azodicarboxylate.

Direct Synthesis Routes to this compound

Several direct synthetic routes can be employed to construct this compound, each with its own set of advantages and challenges.

Esterification and Subsequent Hydrolysis Approaches

A common and effective strategy involves the initial esterification of the carboxylic acid precursor, 3,5-Dimethyl-4-hydroxybenzoic acid, to protect the carboxylic acid and improve solubility in organic solvents for the subsequent etherification step. The resulting methyl ester can then be O-alkylated with an isopropyl halide. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. chemspider.com

Table 1: Representative Reaction Conditions for Esterification and Hydrolysis

| Step | Reagents and Conditions | Product | Typical Yield |

| Esterification | 3,5-Dimethyl-4-hydroxybenzoic acid, Methanol, cat. H₂SO₄, Reflux | Methyl 3,5-dimethyl-4-hydroxybenzoate | >90% |

| Etherification | Methyl 3,5-dimethyl-4-hydroxybenzoate, 2-Bromopropane, K₂CO₃, Acetone, Reflux | Methyl 3,5-dimethyl-4-isopropoxybenzoate | 85-95% |

| Hydrolysis | Methyl 3,5-dimethyl-4-isopropoxybenzoate, NaOH(aq), Methanol, Reflux | This compound | >90% |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Etherification of Precursors

Direct etherification of 3,5-Dimethyl-4-hydroxybenzoic acid with an isopropylating agent is another viable route. The Williamson ether synthesis is a primary example of this approach. The reaction involves treating the phenolic acid with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide salt. This salt is then reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane (B156323), to form the ether linkage. Careful control of reaction conditions is necessary to favor O-alkylation over potential C-alkylation or esterification of the carboxylic acid.

Table 2: Comparison of Etherification Methods

| Method | Reagents | Solvent | Temperature | Advantages | Disadvantages |

| Williamson Ether Synthesis | 2-Bromopropane, K₂CO₃ | Acetone, DMF | Reflux | Readily available reagents, good yields. | Potential for side reactions if not optimized. |

| Mitsunobu Reaction | Isopropanol, PPh₃, DIAD | THF | 0 °C to RT | Mild conditions, stereochemical inversion if applicable. | Stoichiometric phosphine oxide byproduct can complicate purification. |

DIAD = Diisopropyl azodicarboxylate, DMF = Dimethylformamide, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran (B95107)

Carboxylation Reactions on Substituted Aromatics

An alternative synthetic strategy involves the introduction of the carboxylic acid group onto a pre-functionalized aromatic ring that already contains the dimethyl and isopropoxy substituents. This can be achieved through various carboxylation reactions.

One such method is the Friedel-Crafts reaction. ethz.chbeilstein-journals.org Starting with 1-isopropoxy-2,6-dimethylbenzene, a Friedel-Crafts acylation followed by a haloform reaction, or a direct carboxylation using phosgene (B1210022) or a similar reagent in the presence of a Lewis acid catalyst, could introduce the carboxyl group. The directing effects of the existing substituents on the aromatic ring will determine the regioselectivity of this reaction.

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of this compound typically involves the formation of an ether linkage on a pre-existing benzoic acid scaffold, a process amenable to advanced synthetic strategies and rigorous optimization. The primary route involves the etherification of 3,5-dimethyl-4-hydroxybenzoic acid, a derivative of the more common 3,5-dimethylbenzoic acid which is synthesized via oxidation of mesitylene. google.comsemanticscholar.orggoogle.comgoogle.com

The formation of the isopropoxy group on the phenolic precursor is typically achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org While the core reaction is stoichiometric, catalytic approaches can be employed to enhance efficiency, particularly through phase-transfer catalysis (PTC). In this context, a phase-transfer catalyst facilitates the migration of the alkoxide reactant from an aqueous or solid phase into an organic phase where the alkyl halide is present, thereby accelerating the reaction rate.

The synthesis of the 3,5-dimethylbenzoic acid core itself often relies heavily on catalysis. Industrial methods frequently employ the liquid-phase air oxidation of mesitylene. This process uses transition metal salts, such as cobalt acetate (B1210297) or cobalt naphthenate, as catalysts to facilitate the oxidation of one of the methyl groups to a carboxylic acid. google.comgoogle.com Promoters and co-catalysts may also be used to improve conversion rates and selectivity. google.com

In the broader context of synthesizing functionalized benzoic acid analogs, ligand design plays a critical role in controlling the performance and selectivity of metal catalysts. While specific ligand-catalyzed etherification for this compound is not extensively detailed, the principles are evident in other transformations of benzoic acids.

For instance, palladium-catalyzed C-H halogenation of benzoic acids demonstrates the power of ligand design. acs.org By employing different bidentate pyridone or quinoline-pyridone ligands, the palladium catalyst can be directed to selectively functionalize the ortho position of the carboxylic acid. acs.org The electronic properties and steric hindrance of the ligand are systematically tuned to improve reaction yields and compatibility with various substrates, including electron-rich heterobenzoic acids. acs.org This illustrates a key principle: the ligand architecture directly influences the catalyst's activity and selectivity, which is a cornerstone of modern synthetic methodology for creating complex molecules based on a benzoic acid scaffold. Benzoic acid derivatives themselves can also act as ligands in the synthesis of metal-organic complexes. researchgate.net

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, primarily focusing on the Williamson ether synthesis step. numberanalytics.com This reaction follows an SN2 mechanism, making it highly sensitive to the choice of reactants and conditions. wikipedia.orgmasterorganicchemistry.com

Key factors for optimization include:

Base and Solvent: The choice of base and solvent significantly impacts the reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they enhance the nucleophilicity of the alkoxide and lead to higher yields. numberanalytics.com

Alkyl Halide: The reaction works best with primary alkyl halides. For the synthesis of the target compound, 2-bromopropane or 2-iodopropane would be used. Secondary halides, like these, can lead to a competing E2 elimination side reaction, forming propene instead of the desired ether. wikipedia.orglibretexts.org Therefore, careful temperature control is necessary.

Temperature: Increasing the temperature can accelerate the reaction rate but may also favor the elimination side reaction, especially with secondary alkyl halides. numberanalytics.com High-temperature conditions (up to 300 °C) have been explored in industrial settings to facilitate reactions with weaker alkylating agents, which can improve efficiency and selectivity for certain aromatic ethers. wikipedia.org

The following interactive table summarizes the effect of base and solvent selection on the yield of a typical Williamson ether synthesis.

| Base | Solvent | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |

| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |

| Data derived from generalized Williamson Ether Synthesis outcomes. numberanalytics.com |

Purification and Isolation Protocols for this compound

After synthesis, a multi-step purification protocol is required to isolate this compound from unreacted starting materials, by-products, and residual catalysts. The purification strategy leverages the acidic nature of the carboxyl group and differences in solubility.

A common and effective method for purifying the closely related precursor, 3,5-dimethylbenzoic acid, can be adapted. google.com This process involves the following steps:

Alkali Dissolution: The crude product is dissolved in an aqueous alkaline solution (e.g., sodium carbonate, sodium hydroxide, or potassium hydroxide) by heating to 80-105 °C. This converts the carboxylic acid into its highly water-soluble salt, while non-acidic impurities remain insoluble. google.comprepchem.com

Hot Filtration: The hot solution is filtered to remove any insoluble impurities. google.com

Crystallization of the Salt: The filtrate is then cooled significantly (e.g., to -5 °C), causing the 3,5-dimethylbenzoate (B1240308) salt, which is insoluble in the cold solution, to crystallize and precipitate. This step is effective for separating it from other water-soluble impurities. google.com

Acidification (Reprecipitation): The isolated salt is redissolved in hot water, and the solution is acidified with a strong acid like hydrochloric acid, controlling the pH to 2-3. google.comprepchem.com This protonates the carboxylate, causing the pure this compound to precipitate out of the aqueous solution.

Final Recrystallization: The precipitated acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable organic solvent, such as an alcohol (methanol or ethanol) or a solvent mixture. google.comprepchem.com In some protocols for analogous compounds, solvents like dichloromethane (B109758) have been used for recrystallization. google.com

For certain impurities, steam distillation may also be employed. In the synthesis of the precursor, steam distillation is used to separate the volatile 3,5-dimethylbenzoic acid from the non-volatile by-product, 5-methylisophthalic acid. prepchem.com

| Step | Technique | Purpose |

| 1 | Alkali Dissolution | Convert the acid to a water-soluble salt, separating it from non-acidic impurities. |

| 2 | Hot Filtration | Remove insoluble impurities from the hot salt solution. |

| 3 | Cooling & Crystallization | Precipitate the target compound as a salt, leaving soluble impurities behind. |

| 4 | Acidification | Reprecipitate the pure carboxylic acid from the aqueous solution. |

| 5 | Recrystallization | Final purification step to remove trace impurities, yielding high-purity crystals. |

| 6 (Optional) | Steam Distillation | Separate from non-volatile by-products based on volatility. prepchem.com |

Chemical Reactivity and Functional Group Transformations of 3,5 Dimethyl 4 Isopropoxybenzoic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of amides, esters, and the reduction to an alcohol.

Amidation Reactions and Corresponding Reagent Systems

The conversion of 3,5-dimethyl-4-isopropoxybenzoic acid to its corresponding amides can be achieved through various modern synthetic methods. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Commonly employed reagent systems for the amidation of benzoic acid derivatives include the use of coupling agents. For instance, the combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established method for forming amide bonds. In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the amide product. Another effective system involves the use of titanium tetrachloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines, which can provide good to excellent yields. nih.gov

Boron-based catalysts, such as 2-chlorophenylboronic acid, have also emerged as effective promoters for direct amidation reactions under dehydrating conditions. cabidigitallibrary.org These catalytic methods offer a more atom-economical approach to amide synthesis. The choice of the reagent system can be tailored based on the specific amine being used and the desired reaction conditions.

Table 1: Representative Reagent Systems for Amidation of Benzoic Acid Derivatives

| Reagent System | Amine | Solvent | General Conditions | Product |

| DCC, HOBt | Primary or Secondary Amine | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Room Temperature | N-substituted benzamide (B126) |

| TiCl4, Pyridine | Primary or Secondary Amine | Dichloromethane (DCM) | Reflux | N-substituted benzamide nih.gov |

| 2-Chlorophenylboronic acid | Primary Amine | Toluene | Dean-Stark, Reflux | N-substituted benzamide cabidigitallibrary.org |

This table presents generalized conditions for the amidation of benzoic acid derivatives and is applicable to this compound.

Esterification and Transesterification Processes

Esterification of this compound can be accomplished through several methods, with the choice often depending on the steric bulk of the alcohol reactant. The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of a simple alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a viable method for producing methyl or ethyl esters. tcichemicals.com

For more sterically hindered alcohols, where the direct acid-catalyzed approach may be slow or inefficient, alternative methods are employed. One such method involves the use of a strongly acidic gel-type ion-exchange resin as a recyclable catalyst. researchgate.net Another effective approach for hindered substrates is the use of alkylating agents like O-alkylisoureas, which can provide good yields with clean inversion of configuration where applicable. organic-chemistry.org Additionally, the reaction of the carboxylate salt with an alkyl halide can be an effective route to esters.

Transesterification, the conversion of one ester to another, can also be employed. For example, the methyl ester of this compound could be converted to a different ester by heating with another alcohol in the presence of an acid or base catalyst.

Table 2: Selected Esterification Methods for Benzoic Acids

| Method | Reagent/Catalyst | Alcohol | General Conditions | Product |

| Fischer-Speier | H₂SO₄ (catalytic) | Simple primary or secondary alcohol (e.g., Methanol, Ethanol) | Reflux in excess alcohol | Alkyl 3,5-dimethyl-4-isopropoxybenzoate tcichemicals.com |

| Ion-Exchange Resin | Acidic gel-type resin | C₈-C₂₀ alcohols | 110-150 °C in an inert solvent researchgate.net | Long-chain alkyl 3,5-dimethyl-4-isopropoxybenzoate |

| O-Alkylisourea | O-Alkylisourea | Primary or secondary alcohol | Microwave irradiation | Alkyl 3,5-dimethyl-4-isopropoxybenzoate organic-chemistry.org |

This table outlines common esterification methods applicable to substituted benzoic acids like this compound.

Reduction of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (3,5-dimethyl-4-isopropoxyphenyl)methanol. This transformation requires a powerful reducing agent due to the low electrophilicity of the carboxylate carbon.

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄ or LAH). byjus.comresearchgate.netwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent to form a lithium carboxylate salt, followed by reduction to the alcohol. An acidic workup is necessary to protonate the resulting alkoxide and liberate the final alcohol product. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids to alcohols. nih.gov

Table 3: Reduction of Benzoic Acid Derivatives to Benzyl Alcohols

| Reducing Agent | Solvent | Workup | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Acidic (e.g., dilute H₂SO₄ or HCl) | (3,5-dimethyl-4-isopropoxyphenyl)methanol byjus.comwikipedia.org |

This table details the standard conditions for the reduction of benzoic acid derivatives.

Reactions Involving the Isopropoxy Substituent

The isopropoxy group, an ether linkage to the aromatic ring, can also be a site of chemical transformation, primarily through cleavage of the ether bond.

Ether Cleavage Methodologies

Cleavage of the aryl-isopropyl ether bond in this compound results in the formation of 3,5-dimethyl-4-hydroxybenzoic acid. This dealkylation can be achieved under strong acidic conditions. libretexts.orgwikipedia.org Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl group.

A more versatile and widely used reagent for cleaving aryl ethers is the Lewis acid boron tribromide (BBr₃). masterorganicchemistry.comnih.govresearchgate.netadichemistry.comchemistrysteps.com This reaction is typically performed in an inert solvent like dichloromethane at low temperatures. BBr₃ is particularly effective for the dealkylation of hindered ethers and is often the reagent of choice for such transformations. The reaction mechanism involves the formation of an adduct between the ether oxygen and BBr₃, followed by the cleavage of the carbon-oxygen bond.

Table 4: Reagents for the Cleavage of Aryl Isopropyl Ethers

| Reagent | Solvent | General Conditions | Product |

| Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Acetic Acid or neat | Reflux | 3,5-dimethyl-4-hydroxybenzoic acid and 2-bromopropane (B125204) or 2-iodopropane (B156323) libretexts.org |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | Low temperature (e.g., -78 °C to room temperature) | 3,5-dimethyl-4-hydroxybenzoic acid researchgate.netchemistrysteps.com |

This table summarizes common methods for the cleavage of aryl ethers, which are applicable to the isopropoxy group of the target compound.

Modifications and Rearrangements of the Isopropyl Group

Direct modification or rearrangement of the isopropyl group without cleaving the ether linkage is less common under typical laboratory conditions. The C-O bond of the ether is generally the most reactive site on this substituent. Any reaction targeting the isopropyl group would likely need to overcome the high stability of the ether bond and would probably require specialized and harsh conditions that might also affect other parts of the molecule. Reactions such as radical halogenation on the isopropyl group could be envisioned, but would likely suffer from a lack of selectivity and potential side reactions on the aromatic methyl groups. Therefore, for practical synthetic purposes, functionalization of this part of the molecule is more readily achieved by cleaving the isopropoxy group to the corresponding phenol (B47542) and then re-alkylating or functionalizing the hydroxyl group as desired.

Electrophilic Aromatic Substitution on the 3,5-Dimethylphenyl Ring System3.4. Nucleophilic Aromatic Substitution Pathways3.5. Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate3.5.1. Arylation Reactions3.5.2. Cross-Coupling Strategies for Structural Diversification

Without experimental results or theoretical studies on this compound, any discussion of its reactivity would be speculative and would not meet the requirement for a scientifically accurate and informative article based on research findings.

Mechanistic Investigations of Reactions Involving 3,5 Dimethyl 4 Isopropoxybenzoic Acid

Elucidation of Reaction Pathways for Key Synthetic Steps

Detailed experimental or computational studies elucidating the step-by-step reaction mechanisms for the synthesis of 3,5-Dimethyl-4-isopropoxybenzoic acid have not been reported in the surveyed literature. While general synthetic routes for related compounds such as 3,5-dimethylbenzoic acid are known, specific investigations into the pathways for the introduction of the 4-isopropoxy group on the 3,5-dimethylbenzoic acid scaffold, including the identification of intermediates and the influence of reaction conditions on the pathway, are not available.

Transition State Analysis and Energy Profiles

There is a lack of published research on the transition state analysis for any reaction involving this compound. Consequently, data on the geometries of transition state structures, activation energies, and complete energy profiles for its formation or subsequent reactions are not available. Such studies are crucial for a deep understanding of the reaction's feasibility and for optimizing reaction conditions, but they have not been conducted or reported for this specific molecule.

Kinetic Studies of Reaction Rates

No kinetic data, including reaction rate constants, rate laws, or the determination of reaction orders with respect to the reactants involved in the synthesis or reactions of this compound, could be located in the public domain. The effect of temperature, concentration, and catalysts on the rate of reactions involving this compound remains uninvestigated.

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyl 4 Isopropoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3,5-Dimethyl-4-isopropoxybenzoic acid. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular picture can be constructed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the isopropoxy group. The two aromatic protons would appear as a singlet due to their chemical equivalence. The six protons of the two methyl groups at positions 3 and 5 would also produce a singlet, likely in the aromatic methyl region. The isopropoxy group would present as a septet for the CH proton and a doublet for the two CH₃ groups. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. This includes the carboxyl carbon, the quaternary aromatic carbons (including the one bearing the isopropoxy group and the one with the carboxyl group), the aromatic CH carbons, the methyl carbons, and the carbons of the isopropoxy group.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity of atoms within a molecule, a task that can be challenging with 1D spectra alone for complex structures. youtube.comlibretexts.orgresearchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, a key correlation would be observed between the septet of the isopropoxy CH and the doublet of the isopropoxy methyl groups, confirming the isopropyl fragment. No correlations would be expected for the aromatic and methyl singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). researchgate.netresearchgate.net It allows for the unambiguous assignment of protonated carbons. For instance, the aromatic singlet in the ¹H spectrum would correlate with the corresponding CH carbon signal in the ¹³C spectrum. Similarly, the methyl proton singlet would correlate with the methyl carbon signal, and the isopropoxy protons would correlate with their respective carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). researchgate.netresearchgate.net This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the methyl protons to the adjacent aromatic ring carbons (C-3, C-4, C-5). The aromatic protons would show correlations to the carboxyl carbon and other ring carbons. The isopropoxy CH proton would show a key correlation to the C-4 of the aromatic ring, confirming the ether linkage.

The following table outlines the expected 2D NMR correlations for this compound.

Interactive Table: Predicted 2D NMR Correlations for this compound| Proton Signal | COSY Correlations | HMQC/HSQC Correlations (Carbon) | HMBC Correlations (Carbon) |

| Aromatic-H | None | Aromatic-CH | Carboxyl-C, Quaternary-C |

| Methyl-H | None | Methyl-C | Aromatic-C (ortho, para) |

| Isopropoxy-CH | Isopropoxy-CH₃ | Isopropoxy-CH | Aromatic-C4, Isopropoxy-CH₃ |

| Isopropoxy-CH₃ | Isopropoxy-CH | Isopropoxy-CH₃ | Isopropoxy-CH |

| Carboxyl-OH | None | None | Carboxyl-C, Aromatic-C1 |

Advanced Interpretation of Chemical Shifts and Coupling Patterns

The precise chemical shifts (δ) in ppm and coupling constants (J) in Hertz provide detailed information about the electronic environment and geometry of the molecule. For substituted benzoic acids, the nature and position of the substituents significantly influence the chemical shifts of the aromatic protons and carbons. researchgate.net

In this compound, the electron-donating nature of the isopropoxy and methyl groups would lead to an upfield shift (lower ppm) of the aromatic protons compared to unsubstituted benzoic acid. The carboxylic acid group, being electron-withdrawing, would have a deshielding effect.

The coupling pattern of the isopropoxy group, a septet and a doublet, is characteristic and the coupling constant (typically around 6-7 Hz) is a definitive indicator of the vicinal relationship between the CH and CH₃ protons. The lack of splitting for the aromatic and methyl protons is also a key identifying feature, indicating their symmetrical substitution pattern.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds like 3,5-dimethylbenzoic acid and 4-isopropoxybenzoic acid. nih.govchemicalbook.com

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 12.0 - 13.0 (broad s) | 170 - 175 |

| Aromatic C-H (2,6) | ~7.5 (s, 2H) | ~128 |

| Methyl (3,5-CH₃) | ~2.3 (s, 6H) | ~20 |

| Isopropoxy (OCH) | ~4.6 (septet, 1H) | ~70 |

| Isopropoxy (CH₃) | ~1.4 (d, 6H) | ~22 |

| Aromatic C-1 | - | ~125 |

| Aromatic C-3,5 | - | ~138 |

| Aromatic C-4 | - | ~158 |

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₆O₃), the calculated molecular weight is approximately 208.25 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. This peak confirms the molecular weight of the compound. The purity can be initially assessed by the relative intensity of this peak and the absence of unexpected peaks of significant intensity.

The fragmentation pattern provides further structural evidence. For this compound, characteristic fragmentation pathways would include:

Loss of a methyl group (•CH₃) from the isopropoxy moiety, resulting in a fragment at m/z 193.

Loss of a propyl group (•C₃H₇) from the isopropoxy moiety, leading to a fragment at m/z 165.

Loss of the carboxyl group (•COOH), giving a fragment at m/z 163.

A McLafferty rearrangement could lead to the loss of propene (C₃H₆) from the isopropoxy group, resulting in a fragment at m/z 166.

The mass spectrum of a related compound, 3,5-dimethylbenzoic acid, shows a strong molecular ion peak and characteristic fragments from the loss of hydroxyl and carboxyl groups. nist.govnist.gov

Interactive Table: Hypothetical Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 208 | [M]⁺ |

| 193 | [M - CH₃]⁺ |

| 165 | [M - C₃H₇]⁺ |

| 163 | [M - COOH]⁺ |

| 166 | [M - C₃H₆]⁺ (McLafferty rearrangement) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, it is expected that the molecules will form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.netrsc.org This is a very common structural motif for carboxylic acids. The O-H···O hydrogen bonds are strong and directional, playing a key role in the crystal packing. Studies on various 4-alkoxybenzoic acids have consistently shown the presence of these hydrogen-bonded dimers. researchgate.netrsc.orgtandfonline.comrsc.org

Co-crystallization is a technique used to modify the physical properties of a compound by combining it with another molecule (a coformer) in a crystalline lattice. Benzoic acids are known to form co-crystals with a variety of coformers, often through hydrogen bonding. researchgate.netresearchgate.net

For this compound, potential coformers could be nitrogen-containing heterocyclic compounds like pyrazoles or pyridines. For example, studies on the co-crystallization of 3,5-dimethylpyrazole (B48361) with substituted benzoic acids have shown the formation of co-crystals through N-H···O and O-H···N hydrogen bonds. researchgate.netresearchgate.net Similarly, 4-alkoxybenzoic acids have been shown to form co-crystals with 4,4'-bipyridyl. researchgate.net The formation of these co-crystals can be analyzed by single-crystal X-ray diffraction to determine the precise nature of the intermolecular interactions and the resulting supramolecular architecture.

The conformation of a molecule in the solid state is determined by a balance of intramolecular and intermolecular forces. For this compound, key conformational features would include the planarity of the benzene (B151609) ring and the orientation of the carboxyl and isopropoxy groups.

Theoretical and Computational Studies of 3,5 Dimethyl 4 Isopropoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure, which in turn governs the molecule's reactivity and spectroscopic properties. nih.govresearchgate.net

For a molecule like 3,5-dimethyl-4-isopropoxybenzoic acid, DFT calculations, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. acs.orgbohrium.com These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential.

The energies of the HOMO and LUMO are particularly important as they indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. mdpi.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Table 1: Representative Quantum Chemical Descriptors Calculated for Benzoic Acid Derivatives

| Descriptor | Typical Calculated Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates nucleophilicity (electron-donating ability) |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electrophilicity (electron-accepting ability) |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.0 to 3.0 Debye | Indicates the overall polarity of the molecule |

Note: The values in this table are representative and are based on calculations for various benzoic acid derivatives found in the literature. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes over time. nih.govresearchgate.net For this compound, MD simulations can reveal how the isopropoxy group and the carboxylic acid group orient themselves relative to the benzene (B151609) ring.

These simulations can provide insights into the flexibility of the molecule and the most stable conformations in different environments (e.g., in a solvent or in a protein binding site). nih.gov The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess structural stability and radius of gyration to understand the compactness of the molecule. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net These calculated shifts can be correlated with experimental spectra to confirm the molecular structure. researchgate.net It has been noted in studies of substituted benzoic acid esters that while empirical chemical shift predictions can sometimes be inaccurate, DFT calculations generally show good agreement with experimental values, even for sterically hindered protons. bohrium.comnih.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Carboxyl) | 170.2 | 168.5 |

| C (Aromatic, C-1) | 132.5 | 131.0 |

| C (Aromatic, C-2) | 130.8 | 129.7 |

| C (Aromatic, C-3) | 115.4 | 114.8 |

| C (Aromatic, C-4) | 162.1 | 160.9 |

| C (Aromatic, C-5) | 115.4 | 114.8 |

| C (Aromatic, C-6) | 130.8 | 129.7 |

Note: This table presents illustrative data for a generic substituted benzoic acid. The actual shifts for this compound would depend on its specific electronic and structural properties.

Computational Design of Novel Derivatives

Computational methods play a crucial role in the rational design of novel molecules with desired properties. nih.gov Structure-based drug design, for example, utilizes the three-dimensional structure of a biological target to design inhibitors. acs.orgresearchgate.net In the context of this compound, if it were identified as a hit compound in a drug discovery screen, computational methods could be used to design derivatives with improved potency and selectivity.

This process often involves molecular docking studies to predict the binding mode of the compound in the active site of a target protein. nih.gov By analyzing the interactions, medicinal chemists can propose modifications to the structure to enhance binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate structural features with biological activity, further guiding the design of new derivatives. mdpi.com For instance, a series of benzoic acid derivatives were synthesized and tested as influenza neuraminidase inhibitors based on structure-based drug design principles. acs.orgnih.govresearchgate.net

Applications of 3,5 Dimethyl 4 Isopropoxybenzoic Acid As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of 3,5-dimethyl-4-isopropoxybenzoic acid lends itself to the synthesis of intricate molecular architectures, finding utility as both a precursor in the synthesis of natural product analogues and as a foundational scaffold for creating libraries of diverse molecular entities.

Precursor in Natural Product Synthesis

While direct utilization of this compound as a starting material in the total synthesis of natural products is not extensively documented, its structural motif is related to key biosynthetic precursors. For instance, 3-amino-5-hydroxybenzoic acid (3,5-AHBA) is a fundamental building block for a large family of natural products, including ansamycin (B12435341) antibiotics and mitomycins. nih.govrsc.org The synthesis of derivatives of this compound could potentially provide access to analogues of these natural products, allowing for the exploration of their structure-activity relationships. The development of synthetic methods to transform the dimethyl and isopropoxy groups into amino and hydroxyl functionalities would be a key step in this direction.

Furthermore, the modification of natural product scaffolds is a common strategy in medicinal chemistry to improve their therapeutic properties. For example, derivatives of the natural alkaloid cytisine (B100878) have been synthesized to explore new biologically active compounds. nih.gov In a similar vein, 3,5-dimethylisoxazole, a related heterocyclic compound, has been used to create new derivatives with potential physiological activity. nih.gov

Scaffold for Libraries of Molecular Entities

The concept of molecular scaffolds is central to modern drug discovery, providing a core structure upon which a variety of functional groups can be systematically attached to generate a library of diverse compounds. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads. While 3-amino-5-hydroxybenzoic acid has been explicitly used as a scaffold for the combinatorial synthesis of non-peptide libraries, the substituted nature of this compound offers a distinct three-dimensional framework for similar applications. nih.gov

The corresponding boronic acid derivative, 3,5-dimethyl-4-isopropoxyphenylboronic acid, is a key intermediate that enables the use of this scaffold in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.combeilstein-journals.orgharvard.eduprinceton.edulibretexts.orgdiva-portal.org This reaction allows for the formation of carbon-carbon bonds between the scaffold and a wide range of other organic molecules, providing a robust method for generating extensive and diverse molecular libraries. The steric hindrance provided by the two methyl groups ortho to the boronic acid can influence the regioselectivity and atropisomerism of the coupling products, offering a level of control in the synthesis of complex, three-dimensional molecules. beilstein-journals.org

Below is a table summarizing the properties of 3,5-dimethyl-4-isopropoxyphenylboronic acid, a key derivative for library synthesis.

| Property | Value |

| CAS Number | 849062-16-4 |

| Molecular Formula | C11H17BO3 |

| Molecular Weight | 208.06 g/mol |

| Melting Point | 206-210 °C |

| Form | Solid |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Integration into Materials Science and Polymer Chemistry

The reactivity of the carboxylic acid group and the potential for the aromatic ring to engage in various interactions make this compound a candidate for applications in materials science, particularly in the synthesis of polymers and the construction of coordination networks.

Monomer in Polymer Synthesis

The carboxylic acid functionality of this compound allows it to act as a monomer in the synthesis of polyesters and polyamides. diva-portal.orgrsc.org While specific examples of the homopolymerization of this exact monomer are not prevalent in readily available literature, the principles of step-growth polymerization are well-established. The ester derivatives of this compound, such as the methyl or ethyl ester, would be suitable for polycondensation reactions with diols to form polyesters. rsc.org The bulky isopropoxy and dimethyl groups would likely impart unique properties to the resulting polymer, such as increased solubility, altered thermal stability, and specific morphological characteristics.

The synthesis of novel degradable and chemically recyclable polymers is an area of active research. rsc.org Monomers that can be copolymerized with a variety of other vinyl monomers are particularly useful for material design. rsc.org The incorporation of substituted benzoic acid derivatives into polymer backbones can be achieved through various polymerization techniques, including direct arylation polycondensation. rsc.org

Ligand in Coordination Chemistry

Aromatic carboxylic acids are frequently used as ligands for lanthanide ions due to their strong oxygen-donating capacity, which helps to form stable complexes with interesting photoluminescent properties. mdpi.com The organic ligand can act as an "antenna" by absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govnih.gov While specific studies on lanthanide complexes with this compound are not widely reported, research on similar substituted benzoic acids suggests that it could form luminescent complexes. nih.govmdpi.comnih.gov

The table below shows examples of lanthanide complexes with substituted benzoic acid ligands and their observed fluorescence properties.

| Lanthanide Ion | Substituted Benzoic Acid Ligand | Fluorescence Emission |

| Eu(III) | 2-((4-Methoxyphenoxy)carbonyl)benzoic acid | Characteristic red emission |

| Tb(III) | 2-((4-Methoxyphenoxy)carbonyl)benzoic acid | Characteristic green emission |

| Tb(III) | 3-Dimethylaminobenzoic acid | Green light range |

Role in Catalyst Development

The development of new catalysts is crucial for advancing chemical synthesis. This compound and its derivatives have the potential to play a role in this field, primarily by acting as ligands for transition metal catalysts. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the metal center. rsc.org

While direct applications of this compound in catalysis are not extensively documented, related compounds have been used to develop catalysts for various organic transformations. For instance, cinchona alkaloid derivatives have been employed as nucleophilic catalysts in allylic-allylic alkylation reactions. researchgate.net The transformation of the isoxazole (B147169) moiety in a related compound into a carboxylic acid group highlights the potential for this class of molecules to be used in catalyst design. researchgate.net The use of main group metals and metalloids as supporting ligands for transition metal catalysts is an emerging area of research, offering unique electronic and steric environments that can lead to remarkable catalytic activity and new molecular transformations. rsc.org

Q & A

Q. What advanced techniques resolve challenges in quantifying trace impurities?

- Methodology : Employ UPLC-QTOF-MS for high-resolution impurity profiling. Use mass defect filtering to distinguish structurally related byproducts (e.g., methyl ester derivatives). Validate against reference standards (e.g., 4-hydroxybenzoic acid, USP-grade) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.